N2,N4-Bis(2,6-dimethylphenyl)pentane-2,4-diimine
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Overview
Description
N2,N4-Bis(2,6-dimethylphenyl)pentane-2,4-diimine is an organic compound with the molecular formula C21H26N2. It is a derivative of pentane, where two hydrogen atoms are replaced by 2,6-dimethylphenylimino groups. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-Bis(2,6-dimethylphenyl)pentane-2,4-diimine typically involves the reaction of 2,6-dimethylaniline with 2,4-pentanedione. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N2,N4-Bis(2,6-dimethylphenyl)pentane-2,4-diimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N2,N4-Bis(2,6-dimethylphenyl)pentane-2,4-diimine involves its interaction with various molecular targets. In biological systems, it can form complexes with metal ions, which can then interact with enzymes and other proteins, altering their activity. This can lead to the inhibition of certain metabolic pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Bis(diphenylphosphino)pentane: Another pentane derivative with diphenylphosphino groups instead of dimethylphenylimino groups.
2,4-Pentane N,N′-Bis(2,6-Diisopropylphenyl) ketiminato cobalt (II): A cobalt complex with similar structural features.
Uniqueness
N2,N4-Bis(2,6-dimethylphenyl)pentane-2,4-diimine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful as a ligand in coordination chemistry and as a potential therapeutic agent .
Properties
Molecular Formula |
C21H26N2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-N,4-N-bis(2,6-dimethylphenyl)pentane-2,4-diimine |
InChI |
InChI=1S/C21H26N2/c1-14-9-7-10-15(2)20(14)22-18(5)13-19(6)23-21-16(3)11-8-12-17(21)4/h7-12H,13H2,1-6H3 |
InChI Key |
CEMJTVILRPHFPF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N=C(C)CC(=NC2=C(C=CC=C2C)C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C(C)CC(=NC2=C(C=CC=C2C)C)C |
Origin of Product |
United States |
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